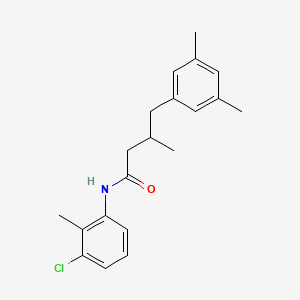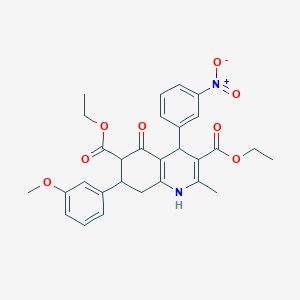![molecular formula C23H24N2O2S2 B3960769 2-Methyl-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B3960769.png)
2-Methyl-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring and the methylsulfanyl group adds to its chemical versatility and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst under mild conditions.
Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in forming thiophene derivatives, which are integral to the structure of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (H
Propiedades
IUPAC Name |
2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S2/c1-13-12-16(23(28-3)29-13)20-19(22(27)25-15-8-5-4-6-9-15)14(2)24-17-10-7-11-18(26)21(17)20/h4-6,8-9,12,20,24H,7,10-11H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVGGMYVPRVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![8-{[(4-chlorophenyl)(phenyl)methyl]thio}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3960704.png)

![3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(3-methylphenyl)butanoic acid](/img/structure/B3960716.png)
![2-(2,4-dichlorophenoxy)-1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B3960724.png)

![2-(4-BENZYLPIPERAZIN-1-YL)-N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]ACETAMIDE](/img/structure/B3960730.png)
![5-butylsulfanyl-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3960744.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B3960756.png)

![methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960775.png)
![2-amino-4-(5-ethyl-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960790.png)
![ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3960796.png)
